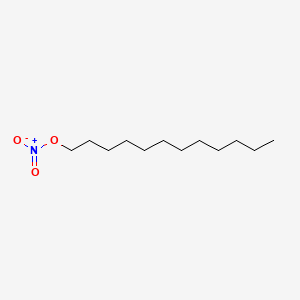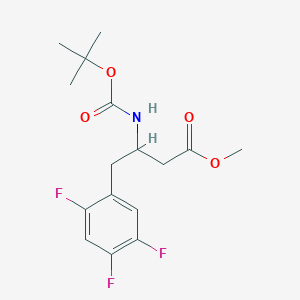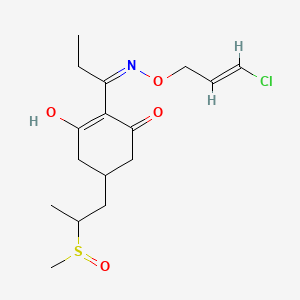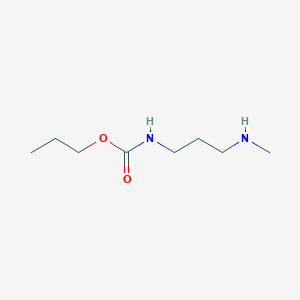
N-Desmethyl Propamocarb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Propamocarb, also known as Carbamic acid, N-[3-(methylamino)propyl]-, propyl ester, is a chemical compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . It is an impurity or degradation product of Propamocarb, a carbamate fungicide widely used in agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Propamocarb typically involves the reaction of Propamocarb with various reagents under controlled conditions. One common method includes the hydrolysis of Propamocarb to produce this compound . The reaction conditions often involve the use of solvents like methanol or water and may require specific temperature and pH conditions to optimize yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl Propamocarb undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, Propamocarb.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxides and reduced forms. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures .
Applications De Recherche Scientifique
N-Desmethyl Propamocarb has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Desmethyl Propamocarb involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the activity of certain enzymes involved in fungal cell wall synthesis, thereby preventing the growth and proliferation of fungi . The exact molecular targets and pathways are still under investigation, but it is believed to affect the synthesis of chitin, a key component of fungal cell walls .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Desmethyl Propamocarb include:
Propamocarb: The parent compound from which this compound is derived.
Carbamic acid derivatives: Other carbamate fungicides with similar structures and functions.
Uniqueness
This compound is unique due to its specific role as a degradation product of Propamocarb. Its presence can indicate the breakdown and metabolism of Propamocarb in various environments, making it a valuable marker for studying the environmental and biological fate of carbamate fungicides .
Propriétés
Formule moléculaire |
C8H18N2O2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
propyl N-[3-(methylamino)propyl]carbamate |
InChI |
InChI=1S/C8H18N2O2/c1-3-7-12-8(11)10-6-4-5-9-2/h9H,3-7H2,1-2H3,(H,10,11) |
Clé InChI |
DLFIWYTWQFOSEM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)NCCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


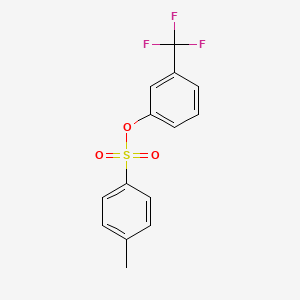
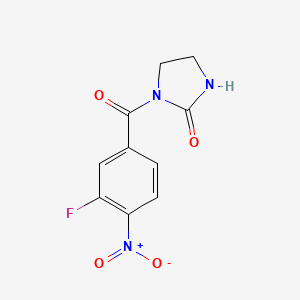
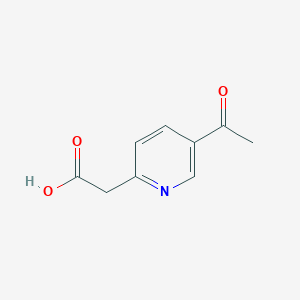
![(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile](/img/structure/B13443965.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B13443970.png)
![2,2,2-trifluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2,3,4,5,6-pentafluorophenoxy)purin-2-yl]acetamide](/img/structure/B13443978.png)
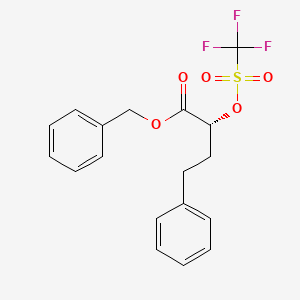
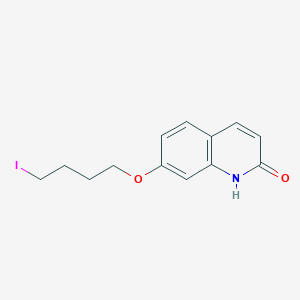
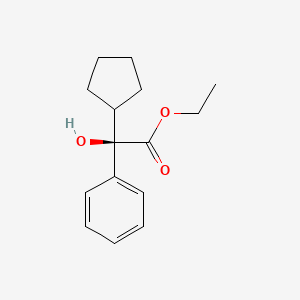
amine](/img/structure/B13444028.png)
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
